molecular formula C7H14Cl3N3 B2378464 N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride CAS No. 1713160-90-7

N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride

Cat. No.: B2378464
CAS No.: 1713160-90-7
M. Wt: 246.56
InChI Key: WUQLXLGEWMGWQV-UHFFFAOYSA-N
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Description

N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride is an organic compound with the molecular formula C7H14Cl3N3. It is a derivative of pyridine, characterized by the presence of two methyl groups and two amino groups attached to the pyridine ring. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride can be synthesized through the following steps:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions such as temperature, pressure, and concentration of reactants are carefully controlled to ensure high yield and purity. The process typically includes steps for purification and crystallization to obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions

N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: It can be reduced using reducing agents like sodium borohydride.

    Substitution: The amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding nitroso or nitro derivatives.

    Reduction: Formation of partially or fully reduced amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes. Additionally, the amino groups can form hydrogen bonds and other interactions with biological molecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    N2,N2-Dimethylpyridine-2,5-diamine: The base form without the trihydrochloride.

    2,5-Dimethylpyridine: The precursor compound without amino groups.

    N2,N2-Dimethylpyridine-3,5-diamine: A structural isomer with amino groups at different positions.

Uniqueness

N2,N2-Dimethylpyridine-2,5-diamine trihydrochloride is unique due to its specific substitution pattern and the presence of the trihydrochloride salt, which enhances its solubility and reactivity in various chemical environments. This makes it particularly useful in applications requiring high solubility and stability .

Properties

IUPAC Name

2-N,2-N-dimethylpyridine-2,5-diamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.3ClH/c1-10(2)7-4-3-6(8)5-9-7;;;/h3-5H,8H2,1-2H3;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQLXLGEWMGWQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=C1)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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